

# Application Notes and Protocols: Preclinical Evaluation of Lenvatinib and Pembrolizumab Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |  |  |  |  |
|----------------------|---------------------|-----------|--|--|--|--|
| Compound Name:       | Lenvatinib Mesylate |           |  |  |  |  |
| Cat. No.:            | B1683801            | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and experimental support for the combination therapy of **Lenvatinib Mesylate** and Pembrolizumab. The data and protocols summarized herein are derived from key preclinical studies and are intended to guide researchers in designing and interpreting similar investigations into the immunomodulatory effects of this therapeutic combination.

### Introduction

Lenvatinib is an oral multi-kinase inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), RET, and KIT proto-oncogenes.[1][2] Pembrolizumab is a monoclonal antibody that targets the programmed cell death-1 (PD-1) receptor, a critical immune checkpoint. The combination of these two agents has demonstrated synergistic antitumor activity in preclinical models, providing a strong rationale for its clinical development.[3][4]

The primary mechanism underpinning this synergy involves the immunomodulatory effects of Lenvatinib on the tumor microenvironment (TME). Preclinical evidence indicates that Lenvatinib reduces the population of immunosuppressive tumor-associated macrophages (TAMs), thereby



alleviating a key resistance mechanism to anti-PD-1 therapy.[3][4][5] This alteration of the TME, coupled with the direct T-cell reactivation by Pembrolizumab, leads to enhanced tumor control.

## **Key Preclinical Findings**

Preclinical studies in various syngeneic mouse tumor models have consistently shown that the combination of Lenvatinib and an anti-PD-1 antibody is superior to either monotherapy.[3][6] The key findings are:

- Enhanced Antitumor Efficacy: The combination treatment results in significant tumor growth inhibition and, in some cases, complete tumor regression compared to single-agent arms.[3] [7]
- Modulation of the Tumor Microenvironment: Lenvatinib decreases the density of immunosuppressive TAMs and increases the infiltration and activation of cytotoxic CD8+ T cells.[1][3][4]
- Activation of Immune Signaling Pathways: Transcriptome analysis reveals that the combination therapy significantly upregulates the interferon (IFN) signaling pathway, which is crucial for an effective anti-tumor immune response.[3][4][8]

### **Data Presentation**

Table 1: Summary of In Vivo Antitumor Activity in Syngeneic Mouse Models



| Tumor Model                            | Treatment<br>Group                                                   | Dosage &<br>Schedule                                        | Outcome                     | Reference |
|----------------------------------------|----------------------------------------------------------------------|-------------------------------------------------------------|-----------------------------|-----------|
| CT26 Colon<br>Carcinoma                | Vehicle                                                              | -                                                           | Progressive<br>Tumor Growth | [3]       |
| Lenvatinib                             | 10 mg/kg, daily                                                      | Significant tumor growth inhibition vs. Vehicle             | [3]                         |           |
| Anti-PD-1                              | 200 μ g/mouse ,<br>q3d                                               | Significant tumor growth inhibition vs. Vehicle             | [3]                         | _         |
| Lenvatinib + Anti-<br>PD-1             | Lenvatinib: 10<br>mg/kg, daily;<br>Anti-PD-1: 200 μ<br>g/mouse, q3d  | Superior tumor growth inhibition vs. monotherapies          | [3]                         |           |
| B16-F10<br>Melanoma                    | Vehicle                                                              | -                                                           | Progressive<br>Tumor Growth | [3]       |
| Lenvatinib                             | 10 mg/kg, daily                                                      | Significant tumor growth inhibition vs. Vehicle             | [3]                         |           |
| Anti-PD-1                              | 500 μ g/mouse ,<br>q3d                                               | Significant tumor growth inhibition vs. Vehicle             | [3]                         | _         |
| Lenvatinib + Anti-<br>PD-1             | Lenvatinib: 10<br>mg/kg, daily;<br>Anti-PD-1: 500 μ<br>g/mouse , q3d | Superior tumor<br>growth inhibition<br>vs.<br>monotherapies | [3]                         |           |
| Hepa1-6<br>Hepatocellular<br>Carcinoma | Vehicle                                                              | -                                                           | Progressive<br>Tumor Growth | [1]       |
| Lenvatinib                             | 10 mg/kg, daily                                                      | Significant tumor<br>growth inhibition<br>vs. Vehicle       | [1]                         | _         |



| Anti-PD-1                  | 500 μ g/mouse ,<br>twice weekly                                                  | Modest tumor growth inhibition      | [7] |
|----------------------------|----------------------------------------------------------------------------------|-------------------------------------|-----|
| Lenvatinib + Anti-<br>PD-1 | Lenvatinib: 10<br>mg/kg, daily;<br>Anti-PD-1: 500 μ<br>g/mouse , twice<br>weekly | Synergistic tumor growth inhibition | [7] |

Table 2: Immunomodulatory Effects on the Tumor

Microenvironment (TME) in the CT26 Model

| Treatment<br>Group         | % of TAMs (F4/80+) among CD45+ cells | % of CD8+ T<br>cells among<br>CD45+ cells | % of<br>Granzyme B+<br>cells in CD8+ T<br>cells | Reference |
|----------------------------|--------------------------------------|-------------------------------------------|-------------------------------------------------|-----------|
| Vehicle                    | ~25%                                 | ~10%                                      | ~15%                                            | [3]       |
| Lenvatinib                 | Decreased significantly              | Increased                                 | Increased significantly                         | [3]       |
| Anti-PD-1                  | No significant change                | Increased                                 | Increased significantly                         | [3]       |
| Lenvatinib + Anti-<br>PD-1 | Decreased<br>significantly           | Increased<br>significantly                | Further<br>Increased<br>significantly           | [3]       |

## **Experimental Protocols**

## Protocol 1: In Vivo Syngeneic Mouse Model Efficacy Study

Objective: To evaluate the antitumor efficacy of Lenvatinib and anti-PD-1 antibody combination therapy.

Materials:



- Syngeneic mouse strain (e.g., BALB/c for CT26 tumors, C57BL/6 for B16-F10 tumors)
- Tumor cells (e.g., CT26, B16-F10, Hepa1-6)
- Lenvatinib Mesylate (formulated for oral gavage)
- Anti-mouse PD-1 antibody (clone RMP1-14 or equivalent)
- Control IgG antibody
- Vehicle for Lenvatinib (e.g., 0.5% methylcellulose)
- Phosphate-buffered saline (PBS)
- Calipers, syringes, gavage needles

#### Procedure:

- Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., 1 x 10<sup>6</sup> CT26 cells) into the flank of 6-8 week old mice.
- Tumor Growth Monitoring: Allow tumors to establish. Monitor tumor growth every 2-3 days using caliper measurements (Volume = 0.5 x Length x Width^2).
- Randomization: When tumors reach a predetermined average size (e.g., 70-100 mm³), randomize mice into treatment cohorts (n=8-10 mice/group):
  - Group 1: Vehicle (oral gavage, daily) + Control IgG (intraperitoneal, q3d)
  - Group 2: Lenvatinib (e.g., 10 mg/kg, oral gavage, daily) + Control IgG
  - Group 3: Vehicle + Anti-PD-1 antibody (e.g., 200 μ g/mouse, intraperitoneal, q3d)
  - Group 4: Lenvatinib + Anti-PD-1 antibody
- Dosing: Administer treatments according to the specified schedule for a defined period (e.g.,
   2-3 weeks) or until endpoint criteria are met.
- Data Collection: Continue to measure tumor volumes and body weight throughout the study.



- Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study. Tumors can be harvested for subsequent analysis (see Protocol 2).
- Analysis: Plot mean tumor volume ± SEM for each group over time. Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare treatment groups.

## Protocol 2: Flow Cytometric Analysis of Tumor-Infiltrating Immune Cells

Objective: To quantify changes in immune cell populations within the TME following treatment.

#### Materials:

- Excised tumors from Protocol 1
- Tumor Dissociation Kit (e.g., Miltenyi Biotec) or collagenase/DNase solution
- GentleMACS Dissociator or equivalent
- 70 μm cell strainers
- Red Blood Cell Lysis Buffer
- FACS Buffer (PBS + 2% FBS + 1 mM EDTA)
- Fc receptor block (anti-CD16/32)
- Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-F4/80, anti-Granzyme B)
- Live/Dead stain
- Intracellular fixation and permeabilization buffer (for Granzyme B staining)
- Flow cytometer

#### Procedure:



- Tumor Dissociation: On the day of harvest, weigh and mince the excised tumors. Digest the
  tissue into a single-cell suspension using an enzymatic digestion cocktail and mechanical
  dissociation according to the manufacturer's protocol.
- Cell Filtration and Lysis: Pass the cell suspension through a 70  $\mu$ m strainer. If necessary, lyse red blood cells with RBC Lysis Buffer.
- Cell Counting and Staining: Count the viable cells. Resuspend a defined number of cells (e.g., 1-2 x 10<sup>6</sup>) in FACS buffer.
- Fc Block: Incubate cells with an Fc receptor blocking antibody to prevent non-specific antibody binding.
- Surface Staining: Add a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., CD45, CD3, CD8, F4/80) and a Live/Dead stain. Incubate in the dark.
- · Wash: Wash cells with FACS buffer.
- Intracellular Staining (if required): For markers like Granzyme B, fix and permeabilize the cells using an appropriate buffer system. Then, incubate with the intracellular antibody. Wash cells.
- Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.
- Analysis: Analyze the data using flow cytometry software (e.g., FlowJo). Gate on live, single, CD45+ hematopoietic cells. From this population, identify and quantify subsets such as TAMs (F4/80+) and T cells (CD3+), further delineating CD8+ T cells and their expression of activation markers like Granzyme B.

## **Visualizations**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Immunomodulatory activity of lenvatinib contributes to antitumor activity in the Hepa1-6 hepatocellular carcinoma model PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenvatinib activates anti-tumor immunity by suppressing immunoinhibitory infiltrates in the tumor microenvironment of advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenvatinib plus anti-PD-1 antibody combination treatment activates CD8+ T cells through reduction of tumor-associated macrophage and activation of the interferon pathway PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenvatinib plus anti-PD-1 antibody combination treatment activates CD8+ T cells through reduction of tumor-associated macrophage and activation of the interferon pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunomodulatory Effects of Lenvatinib Plus Anti–Programmed Cell Death Protein 1 in Mice and Rationale for Patient Enrichment in Hepatocellular Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 7. AACR 2017: Mechanism of PD-1/lenvatinib combo exposed, improving CR in mouse models - ecancer [ecancer.org]
- 8. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Preclinical Evaluation
  of Lenvatinib and Pembrolizumab Combination Therapy]. BenchChem, [2025]. [Online PDF].
  Available at: [https://www.benchchem.com/product/b1683801#lenvatinib-mesylatecombination-therapy-with-pembrolizumab-preclinical]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com